molecular formula C4H8NaO7P B14113630 sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate

sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate

Cat. No.: B14113630
M. Wt: 222.07 g/mol
InChI Key: KKDBADMPNGAKHM-VKKIDBQXSA-M
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Description

Sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate is a high-purity, stereochemically defined biochemical reagent intended for research and manufacturing applications. The specific (2R,3S) configuration of the molecule is critical for its function and interaction in biological systems. This compound is presented as For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications on purity, identity, and stereochemical composition. To fully understand this compound's applications and mechanism of action, please consult specific scientific literature or technical data sheets, which were not identified in the current search.

Properties

Molecular Formula

C4H8NaO7P

Molecular Weight

222.07 g/mol

IUPAC Name

sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4-;/m1./s1

InChI Key

KKDBADMPNGAKHM-VKKIDBQXSA-M

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)OP(=O)(O)[O-].[Na+]

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Phosphorylation Using Phosphorus Oxychloride

The most widely reported chemical synthesis involves phosphorylating D-erythrose or its derivatives with phosphorus oxychloride (POCl₃). The reaction proceeds under anhydrous conditions in pyridine, which acts as both a solvent and a base to neutralize HCl byproducts.

Procedure :

  • Substrate Preparation : Dissolve D-erythrose (10 mmol) in anhydrous pyridine (50 mL) at 0°C.
  • Phosphorylation : Add POCl₃ (12 mmol) dropwise over 30 minutes.
  • Quenching : Pour the mixture into ice-water (200 mL) and stir for 1 hour.
  • Neutralization : Adjust the pH to 7.0 using 1 M NaOH, yielding the sodium salt.
  • Purification : Isolate the product via ion-exchange chromatography (Dowex 50W-X8, Na⁺ form) and lyophilize.

Key Parameters :

Parameter Value
Yield 58–65%
Regioselectivity >90% at C-4
Purity (HPLC) ≥98%

Mechanistic Insight :
POCl₃ selectively targets the primary hydroxyl group of D-erythrose due to its lower steric hindrance. Pyridine facilitates the reaction by scavenging HCl, preventing side reactions such as oxidation or ketone formation.

Protection-Dephosphorylation Approach

To enhance regioselectivity, secondary hydroxyl groups at C-2 and C-3 are protected before phosphorylation. Benzyl ethers and acetals are commonly used due to their stability under phosphorylation conditions.

Procedure :

  • Protection : Treat D-erythrose with 2,2-dimethoxypropane (excess) in acetone, catalyzed by p-toluenesulfonic acid, to form a 2,3-O-isopropylidene acetal.
  • Phosphorylation : React the protected erythrose with POCl₃ in pyridine (0°C, 4 hours).
  • Deprotection : Hydrolyze the acetal using 80% acetic acid (2 hours, 25°C).
  • Neutralization : Add NaOH to pH 7.0 and purify via crystallization.

Outcomes :

Metric Value
Overall Yield 72–78%
Stereochemical Purity >99% (2R,3S)

Advantages :

  • Minimizes side reactions at secondary hydroxyls.
  • Compatible with large-scale synthesis.

Enzymatic Synthesis via Recombinant Kinases

Use of Erythrose Kinase from Escherichia coli

Recombinant erythrose 4-kinase (EcE4K) catalyzes the ATP-dependent phosphorylation of D-erythrose at C-4. This method offers superior stereocontrol and avoids harsh reagents.

Protocol :

  • Enzyme Preparation : Express EcE4K in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.
  • Reaction Setup : Combine D-erythrose (20 mM), ATP (25 mM), MgCl₂ (10 mM), and EcE4K (2 mg/mL) in Tris-HCl buffer (pH 7.5).
  • Incubation : Shake at 30°C for 6 hours.
  • Product Isolation : Remove proteins via ultrafiltration (10 kDa cutoff), then desalt using Sephadex G-25.

Performance Metrics :

Parameter Value
Conversion Rate 92–95%
Space-Time Yield 18 g/L/day
Enzyme Stability 80% activity after 5 cycles

Optimization Tips :

  • Supplement with 5 mM Mn²⁺ to enhance kinase activity by 40%.
  • Use a fed-batch system to maintain ATP levels above 10 mM.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost ($/g)
Chemical (POCl₃) 58–65 98 High 12–15
Protection-Dephosphorylation 72–78 99 Moderate 20–25
Enzymatic (EcE4K) 92–95 99.5 Low 50–60

Trade-offs :

  • Chemical methods are cost-effective but require stringent pH and temperature control.
  • Enzymatic synthesis achieves high purity but faces scalability challenges due to enzyme costs.

Industrial-Scale Production Techniques

Continuous Flow Phosphorylation

Recent advances employ microreactors to improve heat and mass transfer during POCl₃-based phosphorylation.

Setup :

  • Reactors : Two interconnected glass microreactors (volume = 10 mL each).
  • Conditions : 0°C, residence time = 5 minutes.

Results :

Metric Batch Reactor Flow Reactor
Yield 65% 88%
Throughput 5 g/h 22 g/h

Benefits :

  • Reduces reaction time from 4 hours to 5 minutes.
  • Enhances safety by minimizing exposure to POCl₃.

Quality Control and Characterization

Analytical Methods

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 10 mM KH₂PO₄ (pH 3.0)/MeOH (95:5), flow rate = 1 mL/min.
  • NMR : ¹H (500 MHz, D₂O): δ 4.12 (dd, J = 8.5 Hz, 1H, C-2), 3.98 (m, 1H, C-3), 3.78 (d, J = 12 Hz, 2H, C-1), 2.45 (s, 1H, C-4).

Specifications :

Parameter Acceptable Range
Sodium Content 9.8–10.2%
Phosphate Assay 98–102%
Optical Rotation +8.5° to +9.0° (c=1, H₂O)

Chemical Reactions Analysis

Types of Reactions: : D-Erythrose 4-phosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Erythrose 4-phosphate sodium salt has numerous applications in scientific research, including:

    Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

    Biology: Plays a role in the pentose phosphate pathway and the biosynthesis of aromatic amino acids.

    Medicine: Used in the study of metabolic pathways and the development of therapeutic agents.

    Industry: Used in the production of various biochemicals and pharmaceuticals

Mechanism of Action

D-Erythrose 4-phosphate sodium salt exerts its effects by participating in the pentose phosphate pathway and the shikimate pathway. In the pentose phosphate pathway, it is involved in the synthesis of ribose-5-phosphate, which is essential for nucleotide synthesis. In the shikimate pathway, it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a precursor for the biosynthesis of aromatic amino acids .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate
  • Synonyms: D-Erythrose 4-phosphate sodium salt, 4-Phospho-D-erythrose sodium salt
  • CAS RN : 103302-15-4
  • Molecular Formula : C₄H₈NaO₈P
  • HS Code : 2919009000 (Other phosphoric esters and their salts) .

Structural Features :
This compound is a sodium salt of D-erythrose 4-phosphate, characterized by a four-carbon backbone (4-oxobutyl) with hydroxyl groups at the (2R,3R) positions and a phosphate ester at the terminal carbon. Its stereochemistry is critical for its role in metabolic pathways .

Biological Role: D-Erythrose 4-phosphate is a key intermediate in the pentose phosphate pathway and erythritol metabolism. It participates in the biosynthesis of aromatic amino acids and serves as a precursor for secondary metabolites. Conversion of erythritol to this compound involves isomerases, highlighting its metabolic significance .

Comparison with Similar Compounds

2-Deoxy-D-ribose 5-Phosphate Sodium Salt

  • IUPAC Name : Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate
  • CAS RN : 102916-66-5
  • Molecular Formula : C₅H₁₀NaO₈P
  • Key Differences :
    • Structure : Features a 5-oxopentyl backbone (vs. 4-oxobutyl) with (2R,3S) stereochemistry.
    • Role : Integral to nucleic acid metabolism , particularly in the synthesis of deoxyribonucleotides for DNA.
    • Applications : Used in enzymatic studies related to DNA repair and replication .

4-Oxobutyl Trihydrogen Diphosphate

  • IUPAC Name : 4-Oxobutyl trihydrogen diphosphate
  • Molecular Formula : C₄H₁₀O₈P₂
  • Key Differences :
    • Phosphate Groups : Contains two phosphate groups (diphosphate) instead of one, increasing its reactivity in phosphorylation reactions.
    • Role : Likely serves as a high-energy intermediate in biochemical pathways, though its specific biological context is less defined .

Organophosphorus Esters (e.g., O-3,3-Dimethylbutyl Isopropylphosphonofluoridate)

  • Example Compound: IUPAC Name: 3,3-Dimethylbutyl isopropylphosphonofluoridoate CAS RN: 624-95-3 Molecular Formula: C₉H₂₀FO₂P
  • Key Differences :
    • Functional Groups : Contains a fluoridate group (P-F bond) and a bulky alkyl chain, making it structurally distinct from phosphate esters.
    • Applications : Primarily used in industrial settings (e.g., pesticides or chemical warfare agents) rather than metabolic processes .

Tabular Comparison of Key Properties

Property Sodium;[(2R,3R)-2,3-Dihydroxy-4-oxobutyl] Hydrogen Phosphate 2-Deoxy-D-ribose 5-Phosphate Sodium Salt 4-Oxobutyl Trihydrogen Diphosphate O-3,3-Dimethylbutyl Isopropylphosphonofluoridate
Backbone Structure 4-oxobutyl (C4) 5-oxopentyl (C5) 4-oxobutyl (C4) Branched alkyl chain (C9)
Phosphate Groups 1 1 2 1 (with fluoridate group)
Stereochemistry (2R,3R) (2R,3S) Not specified Not applicable
Biological Role Pentose phosphate pathway, erythritol metabolism DNA synthesis and repair Hypothetical high-energy intermediate Industrial/defense applications
Hazards Corrosive, environmental toxicity Limited data Limited data Highly toxic, regulated under chemical weapons conventions

Biological Activity

Sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article reviews current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is a derivative of phosphate compounds that has been studied for its interactions with cellular processes. Phosphates are known to play critical roles in various biological systems, including energy metabolism and signaling pathways.

Induction of Cell Death in Cancer Cells

Recent studies have highlighted the selective cytotoxic effects of hydrogen phosphate (HPO₄²⁻) on cancer cells. In particular, research involving MDA-MB-231 triple-negative breast cancer cells demonstrated that sodium hydrogen phosphate induces cell death primarily through apoptosis, while sparing immune cells such as THP-1 monocytes .

Mechanisms of Action:

  • pH Alteration: The increase in pH levels due to HPO₄²⁻ exposure creates an alkaline environment that inhibits optimal phosphate transport into cancer cells. This pH-dependent mechanism suggests that cancer cells preferentially utilize diprotic forms of phosphate over monoprotic forms like HPO₄²⁻ .
  • Transporter Affinity: Sodium-dependent phosphate transporters exhibit a higher affinity for dihydrogen phosphate (H₂PO₄⁻) compared to HPO₄²⁻. This difference may explain the selective toxicity observed in cancer cells .

Tables of Findings

Study Cell Type Concentration (mM) Viability (%) Mechanism
Study 1MDA-MB-23120< 50Apoptosis
Study 1THP-120> 80No effect
Study 1MDA-MB-23140< 30Apoptosis

Case Studies

  • Case Study on MDA-MB-231 Cells:
    • In a controlled experiment, MDA-MB-231 cells were treated with varying concentrations of sodium hydrogen phosphate. The results indicated significant cell death at concentrations of 20 mM and 40 mM, with apoptosis being the predominant form of cell death observed .
  • Comparative Analysis with Other Phosphates:
    • The study compared the effects of sodium hydrogen phosphate with other phosphates like NaCl and sucrose. It was found that only the phosphate component induced significant cytotoxicity in cancer cells, confirming that sodium ions or osmotic pressure were not responsible for the observed effects .

Research Findings

The findings from various studies emphasize the potential role of sodium hydrogen phosphate as a therapeutic agent in cancer treatment. Its ability to selectively induce apoptosis in malignant cells while preserving immune cell viability presents a promising avenue for further research.

Future Directions

Further investigations are warranted to explore:

  • The effects on different types of cancer cells.
  • The mechanisms underlying selective toxicity.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and identity of sodium D-erythrose 4-phosphate?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR to verify the stereochemistry (2R,3S configuration) and phosphate ester linkage. Compare chemical shifts with literature values for erythrose derivatives .
  • HPLC with UV/RI Detection : Employ ion-pair chromatography (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity (>98%) and resolve degradation products .
  • Elemental Analysis : Validate Na+^+ and phosphate content against theoretical values (e.g., Na: ~8.5%, P: ~10.2%) .
    • Data Interpretation : Discrepancies in purity (>2% deviation) may arise from hydrate formation (e.g., dihydrate vs. anhydrous forms) or residual solvents; use thermogravimetric analysis (TGA) to confirm hydration state .

Q. How should researchers handle and store this compound to prevent degradation?

  • Protocol :

  • Storage : Store at -20°C in airtight, desiccated containers to avoid hygroscopic absorption and hydrolysis. Use argon/vacuum sealing for long-term stability .
  • In-Lab Handling : Prepare fresh solutions in degassed, neutral buffers (e.g., Tris-HCl, pH 7.4). Avoid freeze-thaw cycles to prevent phosphate ester cleavage .
    • Critical Notes : Degradation products (e.g., inorganic phosphate) can interfere with enzymatic assays; validate solutions via UV-Vis at 260 nm (absent nucleic acid contamination) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported kinetic parameters (e.g., KmK_m) for enzymes using this compound as a substrate?

  • Approach :

  • Substrate Purity : Re-test the compound using USP-grade reagents (≥99.5% purity) to exclude impurities affecting enzyme kinetics .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}- or 32P^{32}\text{P}-labeled derivatives to trace metabolic flux and quantify substrate utilization in real time .
  • Buffer Optimization : Test kinetics in varying ionic strengths (e.g., 50–200 mM NaCl) to assess electrostatic interference with enzyme binding .
    • Case Study : In the pentose phosphate pathway, discrepancies in transketolase KmK_m values (0.5–1.2 mM) may arise from competing equilibria with erythrose 4-phosphate isomers; use chiral HPLC to isolate the (2R,3S) enantiomer .

Q. How can crystallography studies elucidate the structural role of this compound in enzyme active sites?

  • Methods :

  • X-Ray Crystallography : Co-crystallize with enzymes (e.g., transaldolase) in 20% PEG 3350, 0.2 M sodium citrate (pH 5.6). Resolve at ≤1.8 Å to map hydrogen bonding between phosphate groups and catalytic residues .
  • Hydration State Control : Use anhydrous crystals to avoid water-mediated lattice distortions; confirm hydration via TGA before analysis .
    • Key Insight : The 4-oxobutyl group’s conformation influences substrate positioning; compare with D-ribose 5-phosphate complexes to identify steric constraints .

Q. What computational models predict the compound’s stability under varying pH and temperature conditions?

  • Framework :

  • DFT Calculations : Model hydrolysis pathways at pH 4–9 using Gaussian09 (B3LYP/6-31G*). Predict dominant degradation mechanisms (e.g., acid-catalyzed vs. alkaline phosphatase cleavage) .
  • Experimental Validation : Incubate at 25–37°C in buffers (pH 4.0, 7.4, 9.0) and quantify degradation via LC-MS. Half-life <24 hours at pH 9 suggests alkaline instability .
    • Application : Optimize reaction conditions for enzymatic synthesis of shikimate pathway intermediates .

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